molecular formula C12H11N3S B12121529 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cat. No.: B12121529
M. Wt: 229.30 g/mol
InChI Key: YGKGTENWRAQVDU-UHFFFAOYSA-N
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Description

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with substituted benzylideneamino-5-mercapto-1H-1,2,4-triazoles in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) . The reaction mixture is stirred overnight and then poured onto ice-water to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The triazoloquinoline ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the triazoloquinoline ring.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes . This leads to the inhibition of cancer cell proliferation and the induction of cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to its specific structure, which allows it to intercalate into DNA and exhibit potent anticancer activity. Its ability to undergo various chemical reactions and form diverse derivatives also adds to its uniqueness and potential for further research and development.

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione

InChI

InChI=1S/C12H11N3S/c1-7-3-4-10-9(5-7)8(2)6-11-13-14-12(16)15(10)11/h3-6H,1-2H3,(H,14,16)

InChI Key

YGKGTENWRAQVDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NNC3=S)C=C2C

Origin of Product

United States

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